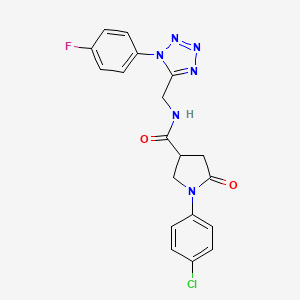
1-(4-chlorophényl)-N-((1-(4-fluorophényl)-1H-tétrazol-5-yl)méthyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorophenyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolidine ring and the tetrazole ring separately. The two rings would then be connected via an amide bond, formed by a reaction between a carboxylic acid (or its derivative) and an amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrazole rings, as well as the amide linkage connecting them. The presence of the chloro and fluoro substituents on the phenyl rings would also be a notable feature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide bond and the aromatic rings could impact its solubility, while the presence of the chloro and fluoro substituents could affect its reactivity .Applications De Recherche Scientifique
Protodéboronation catalytique pour l'hydrométhylation des alcènes
Esters boroniques de pinacol : , y compris le composé en question, servent de blocs de construction précieux en synthèse organique. Alors que la fonctionnalisation de la déboronation des esters boroniques alkyles est bien établie, la protodéboronation reste moins explorée . Cependant, des recherches récentes ont démontré une approche radicalaire pour la protodéboronation catalytique des esters boroniques alkyles 1°, 2° et 3°. Cette méthode permet l'hydrométhylation formelle anti-Markovnikov des alcènes, une transformation auparavant inconnue. En associant ce protocole à une homologation de Matteson-CH₂-, les chercheurs ont réussi à l'appliquer au (−)-Δ8-THC et au cholestérol protégés par un méthoxy. De plus, l'étape de protodéboronation a joué un rôle crucial dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B .
Synthèse des α-bromocétones à partir d'alcools secondaires
Le composé peut être utilisé dans une stratégie en un pot pour synthétiser des α-bromocétones à partir d'alcools secondaires. Les chercheurs ont utilisé du bromure d'ammonium et de l'Oxone dans ce processus polyvalent. Les α-bromocétones résultantes trouvent des applications dans diverses transformations chimiques, y compris la fonctionnalisation et la dérivatisation supplémentaires .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN6O2/c20-13-1-5-15(6-2-13)26-11-12(9-18(26)28)19(29)22-10-17-23-24-25-27(17)16-7-3-14(21)4-8-16/h1-8,12H,9-11H2,(H,22,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQSTGNKNZVTCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
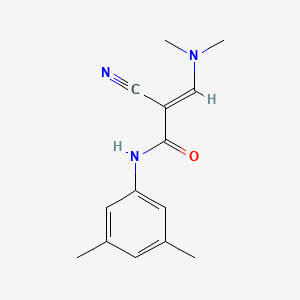
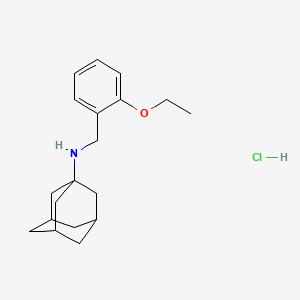



![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperidine](/img/structure/B2417876.png)

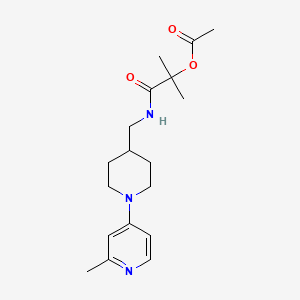
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2417880.png)
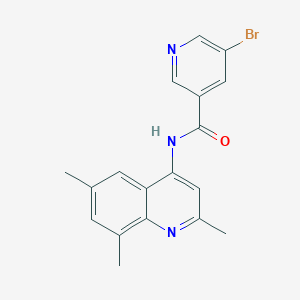
![4-(benzo[d][1,3]dioxol-5-yl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2417882.png)
![1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2417884.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2417888.png)
